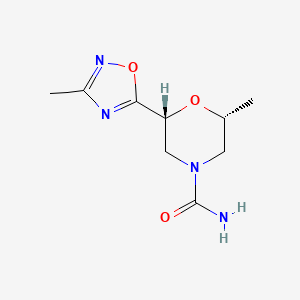![molecular formula C20H20N4OS2 B2953186 3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one CAS No. 847401-03-0](/img/structure/B2953186.png)
3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Benzothiazoles, on the other hand, are aromatic organic compounds that contain a benzene ring fused to a thiazole ring.
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The structure of benzothiazoles is characterized by a fusion of benzene and thiazole rings .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, including N-alkylation and N-arylation . They can also act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Triazoles are generally stable and have good thermal stability .科学的研究の応用
The compound 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several potential applications in scientific research due to its unique chemical structure. Here is a comprehensive analysis of six distinct applications:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties . It shows promise as a Mannich base derivative , which has been synthesized and tested against various microbial strains . Its effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans, suggests its potential use in developing new antimicrobial agents.
Anti-tubercular Activity
The compound’s derivatives have displayed encouraging anti-tubercular activity in vitro against Mycobacterium tuberculosis . This opens up possibilities for its use in treating tuberculosis, especially given the rise of multi-drug resistant strains of the bacterium.
Antifungal Efficacy
Apart from its antibacterial properties, this compound has shown antifungal potency . This could lead to the development of new antifungal medications, which are crucial in the fight against fungal infections that are becoming increasingly resistant to existing treatments .
Anti-mycobacterial Activity
The compound has been synthesized using both conventional and non-conventional methods and evaluated for its anti-mycobacterial activity . This suggests its potential application in the treatment of diseases caused by mycobacteria, such as leprosy and Buruli ulcer.
Molecular Docking Studies
Molecular docking studies of this compound have shown good binding interactions with different protein strains . This indicates its potential as a lead compound in drug design and development, particularly in targeting specific proteins associated with disease processes.
ADME Properties Analysis
The compound and its derivatives have been analyzed for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and have shown potential as oral drug candidates . This is crucial for the development of new medications, as favorable ADME properties are essential for effective drug action.
作用機序
Target of action
Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. They may target various enzymes or receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound.
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in cancer cell proliferation, it might inhibit the enzyme’s activity, thereby slowing down or stopping the growth of cancer cells .
Biochemical pathways
The affected pathways would also depend on the compound’s targets. If the compound targets a key enzyme in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the way it is administered. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis (programmed cell death) in cancer cells, this could result in a reduction in tumor size .
Action environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain substances might enhance or inhibit the compound’s action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-3-13-26-19-22-21-18(24(19)15-9-5-4-6-10-15)14-23-16-11-7-8-12-17(16)27-20(23)25/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBDNZFYSGDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)
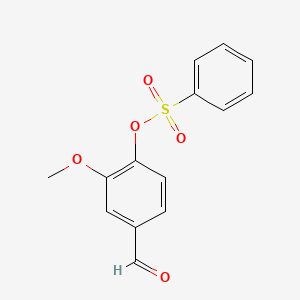

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)
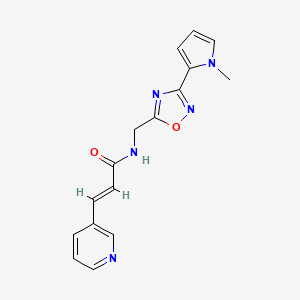
![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
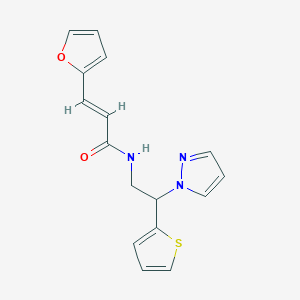

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

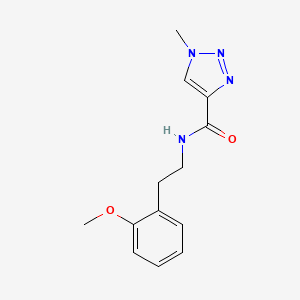
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
